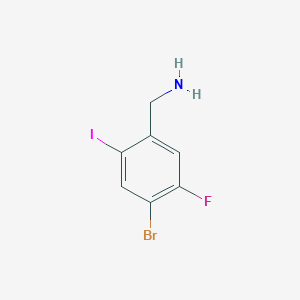
4-Bromo-5-fluoro-2-iodobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoro-2-iodobenzylamine is an organic compound with the molecular formula C7H6BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzylamine core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-iodobenzylamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a benzylamine derivative followed by selective substitution reactions to introduce the bromine, fluorine, and iodine atoms. For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be employed to introduce the bromine and fluorine atoms .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Techniques such as column chromatography and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-iodobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the halogenated benzylamine to its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) are used under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzylamines, nitrobenzylamines, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-fluoro-2-iodobenzylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology and neurology.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-iodobenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structural configuration. It may bind to active sites of enzymes, altering their function and leading to various biochemical effects. The presence of halogen atoms enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 4-Bromo-2,5-dimethoxyamphetamine
Comparison: Compared to similar compounds, 4-Bromo-5-fluoro-2-iodobenzylamine is unique due to the presence of three different halogen atoms, which significantly influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and iodine atoms provides a distinct electronic environment, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H6BrFIN |
|---|---|
Molecular Weight |
329.94 g/mol |
IUPAC Name |
(4-bromo-5-fluoro-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFIN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H,3,11H2 |
InChI Key |
HWRRBKCMIYLRHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)I)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
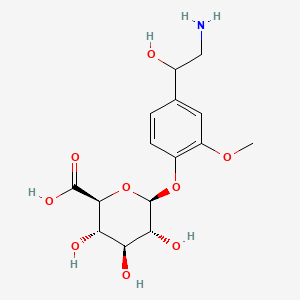
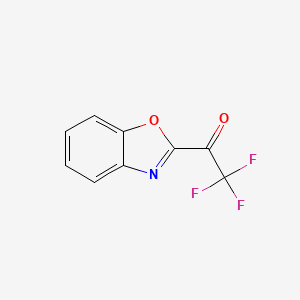
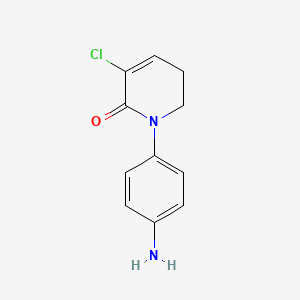
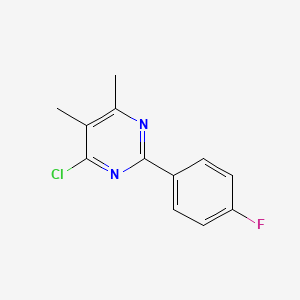
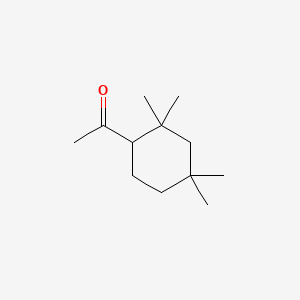
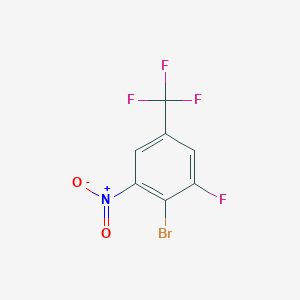
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
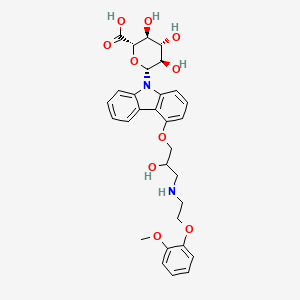
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
![4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13430718.png)
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)

![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
